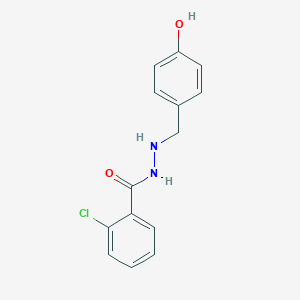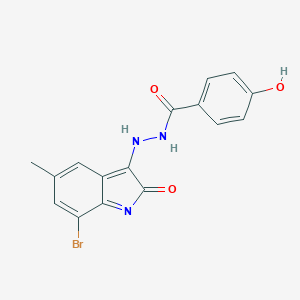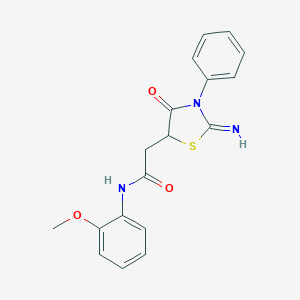
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide (CHBB) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CHBB is a hydrazide derivative of benzohydrazide and has been synthesized through various methods.
Scientific Research Applications
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has been studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and antioxidant activities. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Mechanism of Action
The mechanism of action of 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation, such as COX-2 and LOX. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial, antitumor, and antioxidant activities make it a promising candidate for further research. However, 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has some limitations. Its mechanism of action is not fully understood, and its effectiveness in vivo has not been extensively studied.
Future Directions
There are several future directions for 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide research. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the development of 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide derivatives with improved pharmacological properties may lead to the discovery of more effective drugs.
Synthesis Methods
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide can be synthesized through various methods, including refluxing 4-hydroxybenzohydrazide and 2-chlorobenzaldehyde in ethanol or methanol. The reaction is carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The product is then purified by recrystallization or column chromatography.
properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-chloro-N//'-[(4-hydroxyphenyl)methyl]benzohydrazide |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-8,16,18H,9H2,(H,17,19) |
InChI Key |
FIEPXYZPAOERGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNCC2=CC=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNCC2=CC=C(C=C2)O)Cl |
solubility |
15.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)




![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)